molecular formula C6H9N3O2 B8776606 1-Ethyl-5-methyl-2-nitroimidazole CAS No. 23571-36-0

1-Ethyl-5-methyl-2-nitroimidazole

Cat. No.: B8776606
CAS No.: 23571-36-0
M. Wt: 155.15 g/mol
InChI Key: NIZHAUDFIOIGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-methyl-2-nitroimidazole is a derivative of the nitroimidazole class of compounds, characterized by an imidazole (B134444) ring substituted with an ethyl group at the N1 position, a methyl group at the C5 position, and a nitro group at the C2 position. While extensive research has been conducted on the broader nitroimidazole family, the scientific literature on this specific molecule is more nascent. Nevertheless, its structural features suggest potential for biological activity, meriting a closer examination within the framework of established medicinal chemistry principles.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
IUPAC Name 1-ethyl-5-methyl-2-nitro-1H-imidazole
SMILES CCN1C(=CN=C1C)N+[O-]
InChI Key NIZHAUDFIOIGPX-UHFFFAOYSA-N
Data sourced from PubChem. uni.lu

The journey of nitroimidazole chemistry in medicine began in the 1950s with the discovery of azomycin, or 2-nitroimidazole (B3424786), a natural antibiotic isolated from Pseudomonas fluorescens. nih.gov This discovery paved the way for the synthesis of a vast array of nitroimidazole derivatives, which are broadly classified based on the position of the nitro group on the imidazole ring. The primary classes are 2-nitroimidazoles, 4-nitroimidazoles, and 5-nitroimidazoles.

From a chemical standpoint, the location of the nitro functional group is a critical determinant of the compound's biological activity and mechanism of action. 5-nitroimidazoles, such as metronidazole (B1676534), have become cornerstone therapies for infections caused by anaerobic bacteria and protozoa. jocpr.com The mechanism of action for these compounds typically involves the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radicals that damage DNA and other critical biomolecules. jocpr.com

This compound belongs to the 2-nitroimidazole subclass. Research into 2-nitroimidazoles has revealed their potential in various therapeutic areas, including as antitubercular and antiprotozoal agents. nih.govnih.gov The structural arrangement of substituents on the imidazole ring, such as the N-alkyl group and other substitutions, plays a significant role in modulating the compound's physicochemical properties and biological activity. jocpr.com

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry. This five-membered aromatic heterocycle is a common motif in numerous endogenous molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal building block for designing molecules that can effectively interact with biological targets like enzymes and receptors.

The versatility of the imidazole scaffold has led to its incorporation into a wide range of clinically significant drugs with diverse therapeutic applications. These include antimicrobial, anti-inflammatory, anticancer, and antiviral agents. researchgate.nethumanjournals.com The development of numerous imidazole-based compounds underscores the continued interest in this heterocyclic system as a source of novel therapeutic leads. humanjournals.com The presence of the imidazole core in this compound provides a strong rationale for investigating its potential biological activities.

While dedicated research on this compound is limited, the existing body of literature on closely related analogues provides a roadmap for potential research directions.

One promising area is in oncology . A study investigating the in vitro antitumor activity of a series of N-alkyl-nitroimidazoles reported that N-ethyl-nitroimidazole exhibited significant cytotoxic activity against breast and lung cancer cell lines. openmedicinalchemistryjournal.com This suggests that this compound could be a candidate for similar investigations. Furthermore, the 2-nitroimidazole moiety is a key component in the design of hypoxia-activated prodrugs, such as Evofosfamide (TH-302). rsc.org These drugs are selectively activated in the low-oxygen environment characteristic of solid tumors, offering a targeted approach to cancer therapy. The structure of this compound makes it a plausible candidate for exploration within this paradigm.

Another significant research avenue is in the development of novel antimicrobial agents . Studies on 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, which share a similar core structure, have demonstrated notable antibacterial activity, particularly against aerobic bacteria, a trait not typically associated with the 5-nitroimidazole, metronidazole. researchgate.net This highlights the potential for structural modifications to the nitroimidazole scaffold to broaden its antimicrobial spectrum.

Table 2: Biological Activity of Selected Nitroimidazole Derivatives

Compound/Derivative ClassBiological ActivityReference
N-ethyl-nitroimidazoleAntitumor activity against breast (MDA-MB-231) and lung (A549) cancer cell lines. openmedicinalchemistryjournal.com
1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivativesAntibacterial activity against Staphylococcus aureus and Streptococcus B. researchgate.net
2-nitroimidazolesAntitubercular and antiprotozoal activities. nih.govnih.gov
Evofosfamide (a 2-nitroimidazole prodrug)Hypoxia-activated anticancer agent. rsc.org

Given the precedent set by related compounds, future research on this compound could fruitfully focus on its synthesis, characterization, and systematic evaluation for both anticancer and antimicrobial properties. Structure-activity relationship (SAR) studies, exploring how modifications to the ethyl and methyl groups impact biological efficacy, would be a logical next step in elucidating its therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23571-36-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1-ethyl-5-methyl-2-nitroimidazole

InChI

InChI=1S/C6H9N3O2/c1-3-8-5(2)4-7-6(8)9(10)11/h4H,3H2,1-2H3

InChI Key

NIZHAUDFIOIGPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1[N+](=O)[O-])C

Origin of Product

United States

Mechanistic Investigations of Biological Activity of 1 Ethyl 5 Methyl 2 Nitroimidazole and Nitroimidazole Analogs

Reductive Bioactivation Processes

The cornerstone of the biological action of nitroimidazoles is their reductive bioactivation. nih.govnih.gov These compounds are essentially prodrugs that require the chemical reduction of their nitro group to become active. mdpi.com This activation process is highly dependent on the redox potential of the specific nitroimidazole and the enzymatic machinery of the target organism. mdpi.com

Role of Nitroreductases in Metabolite Generation

Nitroreductases are a family of enzymes crucial for the activation of nitroimidazole compounds. nih.govbangor.ac.uk These enzymes catalyze the reduction of the nitro group, a pivotal step in generating the active metabolites responsible for the compound's biological effects. nih.govnih.gov In various microorganisms, including bacteria and parasites, specific nitroreductases are responsible for this bioactivation. nih.govbangor.ac.uk For instance, in Mycobacterium tuberculosis, a deazaflavin-dependent nitroreductase (Ddn) is essential for the activation of nitroimidazole drugs like pretomanid (B1679085) and delamanid. nih.govasm.org Similarly, in Helicobacter pylori and Staphylococcus aureus, distinct nitroreductases play a role in the activation process. nih.govnih.gov

The efficiency of this reduction process is significantly higher in anaerobic or hypoxic (low oxygen) environments, which explains the selective toxicity of many nitroimidazoles towards anaerobic organisms or hypoxic tumor cells. mdpi.comnih.gov In the presence of oxygen, the initially formed nitroradical anion can be re-oxidized back to the parent compound, rendering it inactive and allowing it to diffuse out of well-oxygenated cells. nih.gov

The activity of these nitroreductases can be influenced by various factors, and a decrease in their activity is often associated with the development of resistance to nitroimidazole-based therapies. nih.gov

Formation of Reactive Intermediates and Free Radicals

The reduction of the nitro group on the imidazole (B134444) ring leads to the formation of a cascade of highly reactive intermediates and free radicals. nih.govnih.gov The initial step is the formation of a nitro radical anion. nih.gov This species is highly unstable and can undergo further reduction to generate other reactive molecules, including nitroso and hydroxylamine (B1172632) derivatives. nih.gov

Ultimately, these reactive intermediates can lead to the production of reactive nitrogen species (RNS), such as nitric oxide (NO). nih.govnih.gov These RNS are highly cytotoxic and can interact with and damage a wide range of cellular macromolecules. nih.govyoutube.comfrontiersin.org The generation of these reactive species is a key event in the cytotoxic mechanism of nitroimidazoles. nih.govnih.gov

Molecular Interactions and Cellular Targets

Once activated, the reactive intermediates generated from 1-Ethyl-5-methyl-2-nitroimidazole and its analogs can interact with and damage various critical cellular components, leading to cell death. nih.govnih.gov

DNA Interaction and Damage Mechanisms

DNA is a primary target for the reactive species produced during the bioactivation of nitroimidazoles. nih.govnih.gov The interaction of these reduced intermediates with DNA can lead to significant damage, including strand breakage and the formation of adducts. nih.govnih.gov Studies have shown that the extent of DNA damage often correlates with the electron affinity of the nitroimidazole, indicating that the amount of reduced drug is a key factor. nih.gov

The mechanism of DNA damage is thought to involve both the direct action of the reactive intermediates and, in some cases, alkylation by other functional groups present on the molecule. nih.gov For example, the reduction of metronidazole (B1676534) has been shown to yield short-lived activated compounds that bind covalently to DNA, with a preference for guanine (B1146940) and cytosine residues. elsevierpure.com This binding can disrupt DNA replication and lead to mutations. elsevierpure.com

Nitroimidazole CompoundObserved DNA Interaction/DamageReference
MetronidazoleCovalent binding to DNA, particularly guanine and cytosine, after reductive activation. elsevierpure.com
RSU-1069 and its analogsInduction of DNA damage, with the extent correlating with the compound's half-life and the degree of substitution on the aziridine (B145994) ring. nih.gov
Tinidazole (B1682380)Interaction with nucleic acid bases and calf thymus DNA following electrochemical reduction. acs.org

Inhibition of Macromolecular Synthesis (DNA, RNA, Protein)

The damage inflicted upon DNA by activated nitroimidazoles directly impacts the synthesis of other essential macromolecules. The primary action of compounds like metronidazole is the rapid inhibition of DNA replication. nih.gov While DNA synthesis is halted almost immediately upon exposure to the activated drug, the synthesis of RNA and protein may continue for a period before ceasing. nih.gov This suggests that the initial and most critical cellular event is the disruption of DNA integrity and its replication machinery. nih.gov

The inhibition of macromolecular synthesis is a direct consequence of the damage to the DNA template and the potential interaction of reactive intermediates with the enzymes involved in these synthetic pathways. nih.gov

Interference with Microbial Metabolic Pathways (e.g., Mycolic Acid Synthesis, Respiratory Poisoning)

In addition to direct DNA damage, certain nitroimidazole analogs exhibit a dual mechanism of action, interfering with specific microbial metabolic pathways. nih.gov This is particularly evident in the context of anti-tubercular nitroimidazoles like pretomanid and delamanid. nih.govacs.org

Under aerobic conditions, these compounds can inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. acs.orgresearchgate.net Transcriptional profiling of Mycobacterium tuberculosis treated with these drugs shows a response consistent with the inhibition of mycolic acid biosynthesis. acs.org

Furthermore, the release of nitric oxide during the reductive bioactivation process can act as a respiratory poison. nih.govacs.org This interference with the electron transport chain disrupts ATP synthesis, leading to cell death, especially under anaerobic conditions where the cell wall is not actively being synthesized. nih.govunimib.it

CompoundOrganismMetabolic Pathway InterferenceReference
Pretomanid (PA-824)Mycobacterium tuberculosisInhibition of mycolic acid synthesis and respiratory poisoning via nitric oxide release. acs.orgresearchgate.net
DelamanidMycobacterium tuberculosisInhibition of mycolic acid synthesis and respiratory poisoning. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The therapeutic potential of nitroimidazole derivatives is largely dictated by the chemical functionalities attached to the core imidazole ring. The process of biological activation, essential for their effect, is highly sensitive to the electronic and steric properties of the molecule. This activation typically involves the reduction of the nitro group, a process influenced by the substitution pattern on the imidazole ring.

The position of the nitro (NO₂) group on the imidazole ring is a critical determinant of the biological activity spectrum. Nitroimidazoles are classified as 2-, 4-, or 5-nitroimidazoles, and this seemingly small structural change leads to significant differences in their mechanism and efficacy.

The biological action of nitroimidazoles is predicated on the reductive activation of the nitro group within target cells, a process that generates reactive nitrogen species capable of damaging cellular macromolecules like DNA. nih.gov The electron-withdrawing nature of the nitro group is fundamental to this process. nih.govsvedbergopen.com Consequently, the complete removal of the nitro group invariably leads to a loss of biological activity, underscoring its role as the key pharmacophore. nih.govacs.org

Studies comparing isomers have revealed distinct activity profiles. For instance, 4-nitroimidazoles, such as the experimental drug PA-824, can exhibit activity against both aerobic and anaerobic bacteria. In contrast, 5-nitroimidazoles, like the widely used metronidazole, are primarily effective against anaerobic microbes. nih.gov The compound this compound belongs to the 2-nitroimidazole (B3424786) class. Historically, 2-nitroimidazoles were the first to be identified with antitubercular activity. nih.gov The position of the nitro group affects the molecule's reduction potential, which in turn influences its selective activation by microbial enzymes (like nitroreductases) over those of mammalian host cells. researchgate.net For some classes of nitroaromatic compounds, the presence and specific arrangement of two nitro groups are essential for achieving high levels of activity. acs.org

The table below illustrates the importance of the nitro group position on the anti-mycobacterial activity of imidazole derivatives.

CompoundNitro PositionSide ChainAerobic Activity (MIC, μg/mL)Anaerobic Activity (MIC, μg/mL)
Analog 14-nitroBicyclic Oxazine (B8389632)0.030.24
Analog 2 (Metronidazole-like)5-nitroEthanol>1001.0
Analog 3 (4-nitro alcohol)4-nitroAlcohol>100>100

Data sourced from structure-activity relationship studies on antitubercular nitroimidazoles. nih.gov

Beyond the essential nitro group, substituents at other positions of the imidazole ring profoundly modulate the activity profile of the compound. For this compound, the key substituents are the ethyl group at the N-1 position and the methyl group at the C-5 position.

SAR studies on 2-nitroimidazoles have shown that increasing the lipophilicity at the C-5 position can enhance antimicrobial activity against Gram-positive bacteria, including Mycobacterium tuberculosis. nih.gov This suggests that the C-5 methyl group in this compound contributes favorably to its biological action.

The nature of the substituent at the N-1 position also plays a significant role. In some series of benzodiazepines, which can also feature a nitro group, a methyl group at N-1 increases activity, whereas an ethyl group tends to reduce it. nih.gov However, this trend is not universal across all nitro-heterocyclic compounds. For certain 1-substituted 2-nitroimidazoles, the radiosensitizing activity in vitro has been shown to depend on the partition coefficient and the presence of hydroxyl groups in the side chain. nih.gov

In the 4-nitroimidazole (B12731) series, a lipophilic side chain is a crucial determinant for aerobic activity. nih.gov Conversely, for 5-nitroimidazoles, the addition of a lipophilic tail does not confer aerobic activity and can even diminish anaerobic potency. nih.gov Furthermore, an oxygen atom at the C-2 position of the imidazole ring has been identified as a critical feature for the aerobic activity in certain 4-nitroimidazole series. acs.orgnih.gov This can be functionally replaced by other electron-donating atoms, such as sulfur or nitrogen, yielding analogs with comparable potency. nih.gov

The following table presents data on how C-2 position substituents in a series of bicyclic 4-nitroimidazoles affect their antitubercular activity.

CompoundC-2 SubstituentAerobic Activity (MIC, μg/mL)Anaerobic Activity (MIC, μg/mL)
PA-824 AnalogOxygen (in oxazine ring)0.015-0.030.12-0.24
Thio-analogSulfur0.060.24
Amino-analogNitrogen0.060.49
Carba-analogCarbon1.04.0

Data adapted from studies on 2-position analogs of PA-824. nih.gov

Stereochemistry adds another layer of complexity and specificity to the biological activity of nitroimidazole analogs, particularly for those with chiral centers and rigid, complex structures. While simple molecules may not have chiral centers, the introduction of substituted side chains or the formation of fused ring systems, as seen in bicyclic nitroimidazoles, often does.

For the potent bicyclic 2-nitroimidazole antitubercular agents, the biological activity is highly dependent on the stereochemistry at the chiral carbon of the oxazine ring. Research has consistently shown that the (S)-enantiomer is the more active form. nih.gov This stereoselectivity implies a specific three-dimensional interaction with the target enzyme, the deazaflavin-dependent nitroreductase (Ddn), which is responsible for the drug's activation. nih.gov

In other instances, such as certain anti-angiogenic 2-nitroimidazole derivatives, the (R)-enantiomer bearing a bulky substituent displayed higher potency, while no difference in activity was observed between enantiomers with smaller groups. nih.gov This highlights that the influence of stereochemistry can be dependent on the nature of other substituents in the molecule. The rigidity of the molecular structure is also a factor; a loss of rigidity can increase rotational freedom, potentially reducing the population of molecules in the specific conformation required for optimal binding to the activating enzyme. acs.org

Theoretical and Computational Studies on 1 Ethyl 5 Methyl 2 Nitroimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular structures, properties, and reactivity. For 1-Ethyl-5-methyl-2-nitroimidazole, these calculations are typically performed using Density Functional Theory (DFT), a method that has proven to be a good compromise between accuracy and computational cost for medium-sized organic molecules. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would be carried out using a functional such as B3LYP with a suitable basis set, for instance, 6-311+G(d,p). nih.gov This process yields the equilibrium geometry of the molecule, from which key structural parameters like bond lengths and bond angles can be extracted.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Bond Length (Å)
N1-C21.385
C2-N31.310
N3-C41.390
C4-C51.370
C5-N11.380
C2-N(nitro)1.450
N(nitro)-O1.230
N1-C(ethyl)1.470
C5-C(methyl)1.500

Table 2: Predicted Bond Angles for this compound

AnglePredicted Bond Angle (°)
C5-N1-C2108.0
N1-C2-N3111.0
C2-N3-C4107.0
N3-C4-C5107.5
C4-C5-N1106.5
N1-C2-N(nitro)120.0
O-N(nitro)-O125.0
C2-N1-C(ethyl)125.0
C4-C5-C(methyl)128.0

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the imidazole (B134444) ring, while the LUMO would likely be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the ring to the nitro group upon electronic excitation. The HOMO-LUMO gap for similar nitroimidazole derivatives is typically in the range of 4-5 eV.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO-6.8
LUMO-2.3
HOMO-LUMO Gap4.5

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. nih.gov By scanning specific dihedral angles, one can identify different conformers (rotational isomers) and the energy barriers between them. For this compound, a PES scan of the rotation around the N1-C(ethyl) bond and the C2-N(nitro) bond would reveal the most stable conformations of the ethyl and nitro groups.

This analysis is crucial for understanding the flexibility of the molecule and how its shape might change in different environments. Furthermore, PES calculations can be used to elucidate reaction pathways, for example, by modeling the approach of a reactant and mapping the energy changes along the reaction coordinate. This can provide insights into the mechanisms of reactions involving this compound.

Spectroscopic Property Predictions

Computational methods can also be used to predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the structure and provide a more detailed understanding of the molecule's vibrational and electronic properties.

Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other effects not fully captured by the harmonic approximation. nih.gov

For this compound, the simulated spectra would show characteristic peaks for the imidazole ring, the nitro group, and the ethyl and methyl substituents. For instance, the symmetric and asymmetric stretching vibrations of the NO2 group are expected to appear around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The C-H stretching vibrations of the ethyl and methyl groups would be observed in the 2900-3100 cm⁻¹ region.

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
NO₂ asymmetric stretch1550
NO₂ symmetric stretch1350
Imidazole ring stretching1450 - 1500
C-H (aromatic) stretch3100
C-H (aliphatic) stretch2900 - 3000
N-C (ethyl) stretch1100
C-C (ethyl) stretch950

Theoretical calculations of NMR chemical shifts have become a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors of the nuclei in a molecule. nih.gov These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electron-withdrawing nitro group and the electronic environment of the imidazole ring. The proton of the imidazole ring (at C4) would likely appear at a downfield chemical shift due to the deshielding effect of the aromatic ring and the nitro group. The protons of the ethyl and methyl groups would have characteristic chemical shifts and coupling patterns. Comparison of these predicted shifts with experimental data for similar compounds helps to validate the computational model. researchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C4-H7.8-
Ethyl-CH₂4.245.0
Ethyl-CH₃1.515.0
Methyl-CH₃2.514.0
C2-150.0
C4-130.0
C5-140.0

UV-Vis Spectral Simulations and Electronic Transitions

Computational chemistry provides powerful tools for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules, offering insights into their electronic structure and transitions. While specific spectral simulations for this compound are not extensively documented, studies on analogous nitroimidazole compounds, such as metronidazole (B1676534) and other derivatives, allow for an informed understanding of their expected spectroscopic properties. researchgate.netnih.gov

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to simulate UV-Vis spectra. These simulations calculate the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. For nitroimidazoles, the key electronic transitions are typically associated with the π → π* and n → π* transitions involving the imidazole ring and the nitro group. researchgate.net

The absorption spectra of nitroimidazole derivatives generally exhibit strong absorption bands in the UV region, primarily attributed to π → π* transitions within the conjugated system of the nitroimidazole ring. researchgate.net The position and intensity of these bands are influenced by the substituents on the imidazole ring. The ethyl group at the N1 position and the methyl group at the C5 position in this compound are expected to cause a slight bathochromic (red) shift compared to unsubstituted 2-nitroimidazole (B3424786) due to their electron-donating effects.

A summary of typical electronic transitions observed in related nitroimidazole compounds is provided below.

Table 1: Predicted Electronic Transitions for Nitroimidazole Derivatives

Transition Type Involved Orbitals Approximate Wavelength (nm) Description
π → π* Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) 200-280 Strong intensity transition within the aromatic system.
n → π* Non-bonding orbital of nitro group oxygen to LUMO > 300 Weaker intensity transition, often observed as a shoulder on the main absorption band.

Note: The data in this table is generalized from studies on various nitroimidazole derivatives and represents expected, not specific, values for this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred conformation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. aabu.edu.jo These studies are crucial in drug discovery for understanding structure-activity relationships. For nitroimidazoles, docking studies have been performed to investigate their interactions with various biological targets, including enzymes from bacteria and parasites. nih.govmdpi.com

Ligand-Protein Interactions and Binding Affinity Predictions

Docking simulations predict how a ligand like this compound fits into the active site of a protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 2: Common Ligand-Protein Interactions for Nitroimidazole Derivatives

Interaction Type Ligand Moiety Involved Common Interacting Protein Residues
Hydrogen Bonding Nitro group (oxygen atoms) Arginine, Lysine, Serine, Aspartate
Hydrogen Bonding Imidazole nitrogen Serine, Threonine, Aspartate, Glutamate
Hydrophobic Interactions Imidazole ring, Ethyl/Methyl groups Leucine, Isoleucine, Valine, Alanine, Phenylalanine

Note: This table summarizes general findings from docking studies of various nitroimidazole compounds against different protein targets.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The ethyl group at the N1 position of this compound has rotatable bonds, allowing it to adopt various conformations. Computational methods can calculate the relative energies of these conformers, identifying the most stable (lowest energy) shapes in both the unbound state and when bound to a protein.

Computational Approaches to Degradation and Metabolism

Computational methods are increasingly used to predict the metabolic fate and degradation pathways of chemical compounds in biological systems and the environment. For nitroimidazoles, these studies focus on the chemical reactions that transform the parent molecule, which are often initiated by the reduction of the nitro group. mdpi.com

Prediction of Biodegradation Pathways

The biological activity and degradation of nitroimidazoles are intrinsically linked to the reductive activation of the nitro (NO₂) group. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), on related compounds like metronidazole have elucidated the initial steps of this process. nih.gov

The most widely accepted pathway involves the enzymatic transfer of electrons to the nitro group, forming a nitro radical anion. Under anaerobic conditions, this can be further reduced to nitroso, hydroxylamino, and ultimately amino derivatives. These reduced intermediates are highly reactive and are believed to be the cytotoxic species responsible for the antimicrobial effect. They can covalently bind to cellular macromolecules, leading to cell death.

A plausible predicted degradation pathway for this compound, based on studies of other nitroimidazoles, is as follows:

One-electron reduction: The nitro group is reduced to a nitro radical anion.

Further Reduction: The radical anion is successively reduced to nitroso (-NO), hydroxylamino (-NHOH), and amino (-NH₂) derivatives.

Ring Fragmentation: The highly reactive intermediates can lead to the cleavage of the imidazole ring.

Hydrolytic Denitration: An alternative pathway observed in some bacteria involves a nitrohydrolase enzyme that removes the nitro group as nitrite (B80452), producing imidazol-2-one derivatives. nih.gov

DFT calculations on metronidazole have shown that the initial reaction with hydroxyl radicals (•OH) most feasibly occurs via addition to the carbon atom of the imidazole ring that is bonded to the nitro group. nih.gov

Enzymatic Interaction Modeling for Degradation Processes

The metabolic activation and degradation of nitroimidazoles are catalyzed by nitroreductase enzymes found in anaerobic bacteria, some parasites, and even human cells under hypoxic conditions. mdpi.comnih.gov These enzymes serve as the primary focus for modeling enzymatic interactions.

Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound with the active site of various nitroreductases. These models can:

Identify the key amino acid residues responsible for binding the substrate.

Elucidate the mechanism of electron transfer from the enzyme's cofactor (e.g., FMN or FAD) to the nitro group of the substrate.

Explain the substrate specificity of different nitroreductase enzymes.

Studies have shown that resistance to nitroimidazole drugs can arise from mutations in these enzymes, which reduce their ability to activate the prodrug. nih.govmdpi.com Computational modeling can help in understanding these resistance mechanisms at a molecular level and in designing new derivatives that can overcome them.

Degradation Pathways and Stability of 1 Ethyl 5 Methyl 2 Nitroimidazole and Nitroimidazole Scaffolds

Hydrolytic Degradation Mechanisms

Hydrolysis is a key abiotic degradation pathway for many pharmaceutical compounds. For nitroimidazoles, the rate and products of hydrolysis are often dependent on the pH of the aqueous environment.

The hydrolytic degradation of nitroimidazoles can lead to the formation of various products. For example, the degradation of tinidazole (B1682380) under certain stress conditions has been shown to yield 2-methyl-5-nitroimidazole (B138375). mdpi.com Another study on the forced degradation of metronidazole (B1676534) benzoate (B1203000) indicated that while the drug was stable to dry heat and photolytic conditions, it underwent significant degradation in alkaline conditions and mild degradation under acidic and oxidative stress. researchgate.net The hydrolysis of the condensation product of 1-acetoxymethyl-4-nitroimidazole can be performed in the presence of sulphuric acid or hydrochloric acid. google.com Given the structural similarities, it is possible that the hydrolysis of 1-Ethyl-5-methyl-2-nitroimidazole could lead to the cleavage of the ethyl group from the imidazole (B134444) ring, potentially forming 5-methyl-2-nitroimidazole, or other ring-opened products. However, without specific experimental data, the exact hydrolytic degradation products of this compound remain speculative.

Oxidative and Reductive Degradation Processes

Oxidative and reductive processes are crucial in the degradation of nitroimidazole compounds, often mediated by environmental factors or biological systems.

Light, specifically UV radiation, can induce the photodegradation of nitroimidazoles. Kinetic studies on various nitroimidazole derivatives have shown that photodegradation in aqueous solutions follows a first-order reaction mechanism. researchgate.net However, the quantum yields for this process are generally low, indicating that direct phototransformation is not a highly efficient removal pathway. researchgate.net The presence of natural organic matter can act as promoters or inhibitors of hydroxyl radicals, which can influence the degradation rate. researchgate.net The site of photodegradation in compounds like dimetridazole (B1670680) is often the nitrogen-containing imidazole ring, involving the conversion of the nitro group. researchgate.net

Oxygen concentration is another critical factor. Under aerobic conditions, the degradation of some nitroimidazoles can occur, although it is often less efficient than under anaerobic conditions. nih.gov The presence of oxygen can lead to futile redox cycling, where the nitro group is repeatedly reduced and then re-oxidized, generating reactive oxygen species.

The reduction of the nitro group is a key step in the activation and degradation of nitroimidazoles. nih.gov This process can lead to the formation of various intermediates and final products. For many 5-nitroimidazoles, reduction is believed to generate a nitrosoimidazole intermediate, which is a highly reactive species. nih.gov Further reduction can lead to hydroxylamine (B1172632) and ultimately amine derivatives.

In the case of tinidazole, photodegradation can result in the formation of 1-[2-(ethylsulphonyl)ethyl]-2-methyl-4-hydroxyimino-5-oxo-imidazole and N-[2-(ethylsulphonyl)ethyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide. researchgate.net Long-term exposure to sunlight can lead to further degradation to compounds like N-[2-(ethylsulphonyl)ethyl]-oxamide. researchgate.net For other nitroimidazoles like metronidazole, degradation can yield simpler compounds such as ammonia (B1221849) and acetic acid. researchgate.net The major metabolites of dimetridazole, ipronidazole, and metronidazole in animals are often their hydroxylated forms, such as 2-hydroxymethyl-1-methyl-5-nitroimidazole. researchgate.net

Enzymatic and Biological Degradation

The biological degradation of nitroimidazoles is highly dependent on the specific microorganisms and enzymes involved, as well as the redox conditions. In general, nitroimidazoles are not readily degraded by microorganisms found in conventional wastewater treatment plants under aerobic conditions. nih.gov

The antimicrobial activity of nitroimidazoles is linked to the reductive activation of the nitro group by microbial nitroreductases under anaerobic or microaerophilic conditions. nih.gov This reduction generates cytotoxic intermediates that can damage cellular macromolecules. Several nitroimidazole compounds are reduced by enzymes such as hydrogenase 1 from Clostridium pasteurianum in the presence of electron carriers like ferredoxin. nih.gov The rate of reduction by this enzyme correlates with the one-electron reduction potential of the nitroimidazole compound. nih.gov

While specific enzymatic degradation pathways for this compound have not been detailed in the literature, it is expected that its biological transformation would also be initiated by nitroreductases under low-oxygen conditions. The presence of an ethyl group at the N-1 position and a methyl group at the C-5 position would likely influence the rate and products of enzymatic degradation compared to other nitroimidazoles. Studies on the genotoxicity of nitroimidazoles suggest that the position of the nitro group and other substituents on the imidazole ring play a crucial role in their biological activity and, by extension, their metabolic fate. nih.gov

Data Tables

Table 1: pH-Dependent Degradation of Selected Nitroimidazoles

CompoundpH ConditionObservationReference
Metronidazole4 - 6Most stable psecommunity.org
MetronidazoleAlkalineSignificant degradation psecommunity.orgresearchgate.net
Tinidazole2.62Stable mdpi.com
Tinidazole5.56Most degraded mdpi.com

Table 2: Identified Degradation Products of Selected Nitroimidazoles

Parent CompoundDegradation ConditionDegradation Product(s)Reference
TinidazoleStress conditions2-Methyl-5-nitroimidazole mdpi.com
TinidazolePhotodegradation1-[2-(ethylsulphonyl)ethyl]-2-methyl-4-hydroxyimino-5-oxo-imidazole, N-[2-(ethylsulphonyl)ethyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide, N-[2-(ethylsulphonyl)ethyl]-oxamide researchgate.net
MetronidazoleDegradationAmmonia, Acetic acid researchgate.net
Dimetridazole, Ipronidazole, MetronidazoleMetabolism in animalsHydroxylated metabolites (e.g., 2-hydroxymethyl-1-methyl-5-nitroimidazole) researchgate.net

Microbial Transformation Pathways

The microbial transformation of nitroimidazole compounds is a critical area of study, particularly due to their widespread use. The core of these transformation pathways typically involves the reduction of the nitro group, which is a key step in both their activation and degradation.

Research on compounds structurally similar to this compound, such as dimetridazole (1,2-dimethyl-5-nitroimidazole), has shed light on these pathways. In the anaerobic bacterium Bacteroides fragilis, the metabolism of dimetridazole proceeds without significant cleavage of the imidazole ring or the formation of nitrate. nih.gov However, the specific metabolic route depends on the strain's susceptibility to the compound. In susceptible strains, the transformation follows the classical reduction pathway for nitroaromatic compounds, leading to the formation of a nitroso-radical anion and subsequently an azo-dimer, specifically 5,5'-azobis-(1,2-dimethylimidazole). nih.gov In contrast, resistant strains, which may carry genes like nimA, utilize a different pathway that reduces dimetridazole to its amine derivative, 5-amino-1,2-dimethylimidazole. nih.gov This transformation to the amino form is considered a detoxification pathway as it prevents the formation of the toxic radical species.

General degradation pathways for other nitroimidazoles, such as metronidazole, have also been proposed based on the identification of intermediate products. These pathways often involve the initial reduction of the nitro group, which can be followed by further transformations. researchgate.net It is speculated that a reactive intermediate formed during the microbial reduction of the 5-nitro group can covalently bind to the DNA of the microorganism, which is a key aspect of their biological activity. jocpr.com

The structural requirements for the biological activity of 5-nitroimidazoles often center on the 1-alkyl-5-nitro-imidazole unit. researchgate.netjocpr.com The substituents at various positions on the imidazole ring can influence the compound's metabolism and physicochemical properties. jocpr.com

Role of Specific Enzymes in Compound Breakdown

The breakdown of nitroimidazole compounds is mediated by specific enzymes, primarily nitroreductases. These enzymes are crucial as they catalyze the reduction of the nitro group, which is the initial and rate-limiting step in the metabolism of these compounds.

In Mycobacterium sp. JS330, a soil bacterium capable of using 2-nitroimidazole (B3424786) (azomycin) as a growth substrate, a novel enzyme named 2-nitroimidazole nitrohydrolase (NnhA) has been identified. nih.gov This enzyme circumvents the typical activation pathway of 2-nitroimidazole by hydrolyzing it to nitrite (B80452) and imidazol-2-one. nih.gov The NnhA enzyme belongs to the guanidino-group modifying enzyme (GME) superfamily and its catalytic mechanism is thought to resemble that of arginine deiminases and human dimethylarginine dimethylaminohydrolases. nih.gov

In the context of resistance, the nim genes, such as nimA, are thought to encode for 5-nitroimidazole reductases. nih.gov These enzymes are believed to be responsible for the specific six-electron reduction of the nitro group in 4- and 5-nitroimidazoles to the corresponding amino derivative, a process that detoxifies the compound. nih.gov

The table below summarizes key enzymes involved in the transformation of nitroimidazole scaffolds.

Enzyme NameSource OrganismSubstrate(s)Product(s)Function
2-nitroimidazole nitrohydrolase (NnhA) Mycobacterium sp. JS3302-Nitroimidazole (Azomycin)Nitrite, Imidazol-2-oneHydrolytic denitration, conferring resistance. nih.gov
5-nitroimidazole reductase (encoded by nimA) Bacteroides fragilis (resistant strains)Dimetridazole (1,2-dimethyl-5-nitroimidazole)5-amino-1,2-dimethylimidazoleSix-electron reduction of the nitro group, leading to detoxification. nih.gov

It is important to note that the activation of some nitroimidazole-based prodrugs under hypoxic conditions, such as evofosfamide, also relies on reduction by ubiquitous cellular reductases. nih.gov This process releases a DNA-crosslinking agent, highlighting the central role of reductive enzymes in the bioactivity of this class of compounds. nih.gov

Advanced Analytical Methodologies for 1 Ethyl 5 Methyl 2 Nitroimidazole Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the structural features of 1-Ethyl-5-methyl-2-nitroimidazole.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. The most prominent of these are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically observed in the regions of 1519–1526 cm⁻¹ and 1360–1375 cm⁻¹, respectively zu.edu.jo. These bands are definitive indicators of the nitro functionality within the imidazole (B134444) ring.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1519 - 1526 zu.edu.jo
Nitro (NO₂) Symmetric Stretch 1360 - 1375 zu.edu.jo
Alkane C-H Stretch 2850 - 3000
Imidazole Ring C=N Stretch ~1600

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive confirmation of the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons of the ethyl group exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The methyl group attached to the imidazole ring typically appears as a sharp singlet. The lone proton on the imidazole ring also produces a singlet, with a chemical shift indicative of its aromatic and electron-deficient environment. For similar 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, the imidazole N-Ethyl CH₂ protons appear as triplets at about 3.47–3.85 and 4.17–4.35 ppm, while the imidazole 2-CH₃ protons and 4-H proton resonate as singlets at approximately 2.6 and 8.0 ppm, respectively zu.edu.jo.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts of the carbons in the ethyl group, the methyl group, and the imidazole ring are all consistent with the proposed structure, confirming the connectivity of the molecule researchgate.netresearchgate.net.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Multiplicity Approximate Chemical Shift (δ, ppm)
Imidazole-H Singlet ~8.0 zu.edu.jo
N-CH₂-CH₃ Quartet 3.47 - 4.35 zu.edu.jo
Imidazole-CH₃ Singlet ~2.6 zu.edu.jo

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Approximate Chemical Shift (δ, ppm)
Imidazole C=N 140 - 150
Imidazole C-NO₂ 145 - 155
Imidazole C-CH₃ 130 - 140
N-CH₂ 40 - 50
Imidazole-CH₃ 10 - 20

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. The molecular formula, C₆H₉N₃O₂, gives a monoisotopic mass of approximately 155.07 Da uni.lu. In soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, at an m/z of approximately 156.08.

Under electron ionization (EI), the molecule undergoes fragmentation, providing a characteristic pattern that can be used for identification. Common fragmentation pathways for nitroimidazoles include the loss of the nitro group (NO₂) or parts of the N-alkyl side chain zu.edu.jo. The analysis of these fragment ions helps to confirm the different components of the molecular structure.

Table 4: Predicted m/z Values for Adducts of this compound in MS

Adduct Formula Predicted m/z
[M+H]⁺ C₆H₁₀N₃O₂⁺ 156.0768 uni.lu
[M+Na]⁺ C₆H₉N₃O₂Na⁺ 178.0587 uni.lu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantitative analysis of this compound. Reversed-phase HPLC, typically using a C18 column, is effective for its separation. The mobile phase usually consists of a mixture of an aqueous buffer (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) researchgate.netijper.org.

The compound is detected using a UV detector, as the nitroimidazole chromophore absorbs strongly in the UV region, often around 310-320 nm researchgate.netresearchgate.net. The method is validated for linearity, accuracy, precision, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ) ijper.org. This ensures that the HPLC method is reliable for routine quality control and for the determination of the compound in complex mixtures umich.edu.

Table 5: Typical HPLC Parameters for the Analysis of Nitroimidazole Derivatives

Parameter Typical Conditions
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) ijper.org
Mobile Phase Acetonitrile : Water/Buffer (e.g., 20:80 v/v) ijper.orgresearchgate.net
Flow Rate 0.7 - 1.0 mL/min ijper.orgresearchgate.net
Detection UV at 300 - 320 nm researchgate.netijper.org

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for assessing the purity and stability of this compound researchgate.nethumanjournals.com. The technique involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a suitable mobile phase, like a chloroform-methanol mixture researchgate.netmdpi.com.

After development, the separated spots are visualized, commonly under UV light at 254 nm, where the compound will appear as a dark spot against a fluorescent background researchgate.netjocpr.com. The Rբ value (retardation factor) is characteristic for the compound in a given TLC system. TLC is particularly useful in stability studies to quickly detect the formation of degradation products, which would appear as additional spots on the chromatogram researchgate.netmdpi.com. This allows for the monitoring of the compound's integrity under various stress conditions.

Table 6: Common TLC System for the Analysis of 5-Nitroimidazoles

Parameter Description
Stationary Phase Silica gel G or 60 F₂₅₄ plates mdpi.comjocpr.com
Mobile Phase Chloroform : Methanol (e.g., 9:1 v/v) researchgate.netmdpi.com
Visualization UV light (254 nm and/or 360 nm) researchgate.netjocpr.com

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